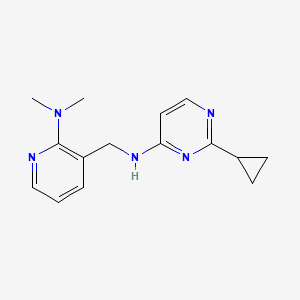

2-cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

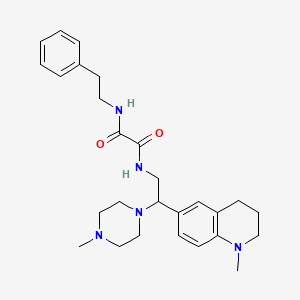

“2-cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C15H19N5 and a molecular weight of 269.352. It is a type of pyrimidinamine derivative .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, such as the compound , often involves the use of bioisosterism . This process involves designing and synthesizing a series of derivatives using a template compound . For instance, pyrimidifen can be used as a template to design new compounds . The synthesis involves various steps including condensation, cyclization, elimination, and methylation .Molecular Structure Analysis

The molecular structure of “2-cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine” is characterized by the presence of a pyrimidinamine core, a dimethylamino group attached to a pyridin-3-yl moiety, and a cyclopropyl group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidinamine derivatives can include condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of a compound .Wissenschaftliche Forschungsanwendungen

Insecticidal and Antibacterial Potential

The compound's derivatives have been synthesized and evaluated for insecticidal and antibacterial potential. This research showed the relationship between structure and biological activity, focusing on insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).

Synthesis of Heterocyclic Compounds

Various synthesis methods of related pyrimidine compounds have been explored. These include microwave irradiative condensation and cyclocondensation processes. The structural determination of these compounds contributes to understanding their potential applications in various fields (Khashi et al., 2015).

Antimicrobial and Antitubercular Activities

The compound's analogues have been synthesized and tested for antimicrobial and antitubercular activities. This research is vital in designing antibacterial and antituberculosis compounds prior to their synthesis based on molecular studies (Chandrashekaraiah et al., 2014).

Antioxidant and Anticancer Properties

Studies have investigated the compound's derivatives for their antioxidant and anticancer properties. Such research is critical in the development of new therapeutics for treating various diseases, including cancer (Atapour-Mashhad et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds have been found to targetAcetylcholinesterase (AChE) . AChE is a crucial enzyme involved in neurotransmission, specifically in the termination of impulse transmissions at cholinergic synapses.

Mode of Action

The compound interacts with its target by inhibiting the activity of AChE . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing the concentration of acetylcholine at the nerve synapse. This leads to enhanced cholinergic transmission.

Biochemical Pathways

The compound affects the cholinergic neurotransmission pathway by inhibiting AChE . This inhibition disrupts the normal breakdown of acetylcholine, leading to an accumulation of acetylcholine at synapses. The increased concentration of acetylcholine enhances neurotransmission, which can have various downstream effects depending on the specific neural pathways involved.

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can have various effects at the molecular and cellular levels . These effects would largely depend on the specific physiological and pathological context. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate some of the cognitive symptoms associated with the disease.

Zukünftige Richtungen

The future directions for the research and development of pyrimidinamine derivatives like “2-cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine” could involve exploring new compounds due to the increasing evolution of pesticide resistance . The outstanding activity and unique mode of action of these compounds make them promising candidates for future agricultural compounds .

Eigenschaften

IUPAC Name |

2-cyclopropyl-N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-20(2)15-12(4-3-8-17-15)10-18-13-7-9-16-14(19-13)11-5-6-11/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPCHJXUFHMPCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)CNC2=NC(=NC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2872529.png)

![2-{(Z)-2-[4-(benzyloxy)-3-ethoxyphenyl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2872531.png)

![N-(2-chlorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2872532.png)

![Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2872535.png)

![3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2872536.png)

![ethyl 4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2872539.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2872547.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide](/img/structure/B2872548.png)